molecular formula C13H11NO2 B13983211 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde

Cat. No.: B13983211
M. Wt: 213.23 g/mol
InChI Key: MKHBOQOXDMXDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde is an organic compound with the molecular formula C13H11NO2. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a benzyl group attached to a dihydropyridine ring, which contains both an aldehyde and a ketone functional group.

Preparation Methods

The synthesis of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Dihydropyridine derivatives are known for their pharmacological properties, including antihypertensive and anti-inflammatory activities. This compound may serve as a lead compound for developing new therapeutic agents.

    Industry: It can be used in the production of fine chemicals and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. The presence of the aldehyde and ketone groups allows it to form covalent bonds with nucleophilic sites on proteins, altering their activity and function. The benzyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde can be compared with other dihydropyridine derivatives, such as:

    1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-Benzyl-6-oxo-1,6-dihydropyridine-3-boronic acid pinacol ester: Contains a boronic acid ester group, used in Suzuki coupling reactions.

    6-Oxo-1,6-dihydropyridine-3-carbaldehyde: Lacks the benzyl group, making it less lipophilic and potentially less bioavailable.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-benzyl-6-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NO2/c15-10-12-6-7-13(16)14(9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2

InChI Key

MKHBOQOXDMXDRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.